molecular formula C7H4ClF2NO2 B2437065 3-Amino-5-chloro-2,6-difluorobenzoic acid CAS No. 1784060-84-9

3-Amino-5-chloro-2,6-difluorobenzoic acid

Cat. No.: B2437065
CAS No.: 1784060-84-9
M. Wt: 207.56
InChI Key: AFWFIGGKDRPCHJ-UHFFFAOYSA-N
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Description

3-Amino-5-chloro-2,6-difluorobenzoic acid is an organic compound with the molecular formula C7H4ClF2NO2 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and difluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Amino-5-chloro-2,6-difluorobenzoic acid involves the amination of 2,6-difluorobenzoic acid. The process typically includes reacting 2,6-difluorobenzoic acid with an appropriate aminating agent under controlled conditions to introduce the amino group at the 3-position .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-chloro-2,6-difluorobenzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Amino-5-chloro-2,6-difluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-chloro-2,6-difluorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to bind selectively to certain proteins or enzymes, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-chloro-2,6-difluorobenzoic acid is unique due to the specific combination of amino, chloro, and difluoro groups on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-amino-5-chloro-2,6-difluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO2/c8-2-1-3(11)6(10)4(5(2)9)7(12)13/h1H,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWFIGGKDRPCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)C(=O)O)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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